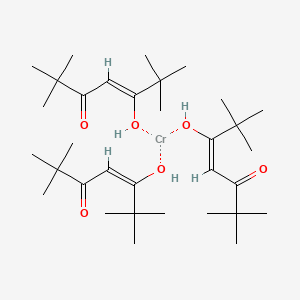
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a coordination compound with the chemical formula Cr(OCC(CH₃)₃CHCOC(CH₃)₃)₃. It is known for its stability and is often used in various scientific and industrial applications. The compound is characterized by its solid form and a melting point of 228-233°C .
Mechanism of Action
Target of Action
Similar compounds have been used as precursors in the formation of various materials , suggesting that its targets could be the components of these materials.
Mode of Action
It is known that similar compounds interact with their targets through chemical reactions to form new compounds or materials .
Biochemical Pathways
It is likely that the compound affects the pathways related to the formation of the materials it is used to produce .
Result of Action
It is known that similar compounds can lead to the formation of new materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) can be synthesized through the reaction of chromium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction typically takes place in an organic solvent such as methanol or ethanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in bulk for use in various applications, including as a precursor for other chromium compounds .
Chemical Reactions Analysis
Types of Reactions
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state chromium compounds, while reduction reactions may produce lower oxidation state chromium species .
Scientific Research Applications
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chromium(III) chloride: Another chromium(III) compound used in similar applications.
Chromium(III) acetylacetonate: A similar coordination compound with different ligands.
Nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate): A nickel analog with similar ligand structure.
Uniqueness
Chromium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is unique due to its specific ligand structure, which provides stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes .
Properties
CAS No. |
14434-47-0 |
|---|---|
Molecular Formula |
C33H57CrO6 |
Molecular Weight |
601.8 g/mol |
IUPAC Name |
chromium(3+);2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/3C11H19O2.Cr/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |
InChI Key |
JVCUBTDSDFCNLM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Cr] |
Canonical SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Cr+3] |
Origin of Product |
United States |
Q1: What makes Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) suitable for producing transparent conductive films?
A1: Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is a crucial precursor in the deposition of CuCrO₂ delafossite thin films. [] These films are known for their unique combination of transparency in the visible light spectrum and electrical conductivity. The compound acts as a source of chromium, which, when combined with copper in a controlled manner, forms the desired CuCrO₂ delafossite structure.
Q2: What is the significance of the precursor concentration ratio in the deposition process?
A2: The ratio of Chromium Tris(2,2,6,6-tetramethyl-3,5-heptanedionate) to the copper precursor, Bis[2,2,6,6-tetramethyl-3,5-heptanedionato]copper(II) (Cu(thd)₂), significantly influences the properties of the resulting CuCrO₂ films. Research indicates that a low Cr(thd)₃:Cu(thd)₂ ratio favors the formation of pure delafossite with desirable electrical properties. [] Conversely, higher ratios can lead to the formation of copper oxides alongside CuCrO₂, negatively impacting the film's conductivity. This highlights the importance of precise precursor control in achieving high-quality transparent conductive films.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















